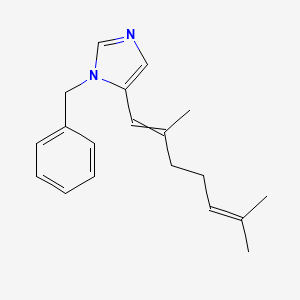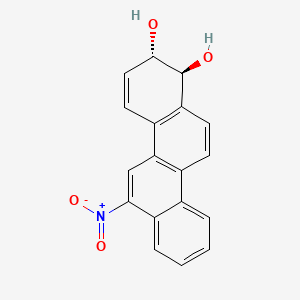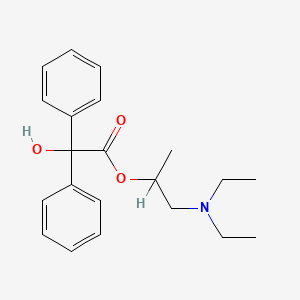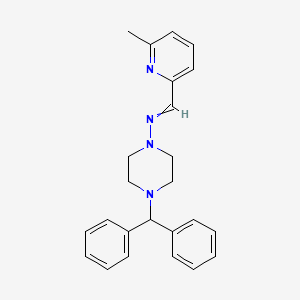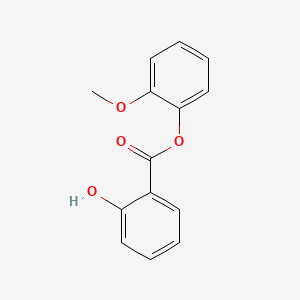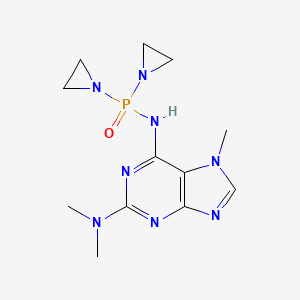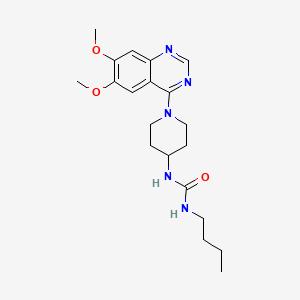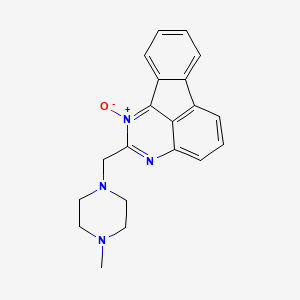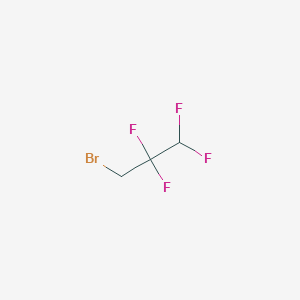
3-Bromo-1,1,2,2-tetrafluoropropane
Overview
Description
3-Bromo-1,1,2,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3H3BrF4. It is a clear, colorless liquid with a strong odor. This compound is notable for its inclusion of both bromine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,2,2-tetrafluoropropane typically involves the halogenation of tetrafluoropropane. One common method is the bromination of 1,1,2,2-tetrafluoropropane using bromine (Br2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and tetrafluoropropane, with the reaction being conducted in large reactors. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,2,2-tetrafluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Addition Reactions: Reagents such as hydrogen (H2) and halogens (Cl2, Br2) are used, often in the presence of catalysts like palladium or platinum.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used under high-temperature conditions.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-1,1,2,2-tetrafluoropropane and 3-amino-1,1,2,2-tetrafluoropropane.
Addition Reactions: Products include various halogenated and hydrogenated derivatives.
Elimination Reactions: Products include tetrafluoropropene.
Scientific Research Applications
3-Bromo-1,1,2,2-tetrafluoropropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of halogenated hydrocarbons’ effects on biological systems, including their interactions with enzymes and other biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that require fluorinated intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,2,2-tetrafluoropropane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable intermediates. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoropropane: Similar in structure but with one less fluorine atom.
2-Bromo-3,3,3-trifluoropropene: Contains a double bond and is used in different applications.
1,1,2,2-Tetrafluoroethane: Lacks the bromine atom and has different chemical properties.
Uniqueness
3-Bromo-1,1,2,2-tetrafluoropropane is unique due to its combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific halogenation patterns .
Properties
IUPAC Name |
3-bromo-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF4/c4-1-3(7,8)2(5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWGMAFXEJHFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862366 | |
| Record name | 2,2,3,3-Tetrafluoropropyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-84-5 | |
| Record name | 3-Bromo-1,1,2,2-tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3-Tetrafluoropropyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1,1,2,2-TETRAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4A5894W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Studies in cats demonstrated that halopropane inhalation caused cardiac arrhythmias. [1] These arrhythmias were found to be dependent on the presence of suprapontine structures in the brain. [1] Additionally, the combination of halopropane with carbon dioxide or epinephrine was shown to enhance the occurrence of these arrhythmias. [1, 2]
ANone: The molecular formula of halopropane is C3H3BrF4, and its molecular weight is 202.95 g/mol.
ANone: While the provided research papers don't include specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) would be useful for structural characterization.
ANone: The provided research papers primarily focus on the biological effects of halopropane. Further studies would be needed to assess its stability under various conditions, such as temperature, light exposure, and different solvents.
ANone: The research presented focuses on halopropane as a potential anesthetic agent and does not explore its catalytic properties. As a halogenated hydrocarbon, it might potentially participate in certain chemical reactions, but this would require further investigation.
ANone: The provided research focuses on experimental investigations of halopropane. Computational chemistry approaches, such as molecular dynamics simulations or quantum chemical calculations, could offer valuable insights into its interactions with biological targets.
ANone: While not explicitly explored in the provided research, SAR studies would involve synthesizing analogs of halopropane with modifications to its structure (e.g., changing the halogen substituents or the carbon chain length) and evaluating their biological activity.
ANone: These aspects are not covered within the scope of the provided research papers, which primarily focus on the anesthetic properties and cardiac effects of halopropane in animal models.
ANone: Halopropane research emerged in the context of searching for new general anesthetic agents, particularly following the introduction of halothane. Research on halopropane primarily occurred in the 1960s. [9, 10]
ANone: Understanding the effects of halopropane requires a multidisciplinary approach involving pharmacology, toxicology, physiology, and potentially environmental science. Collaboration between these fields can provide a more comprehensive understanding of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


